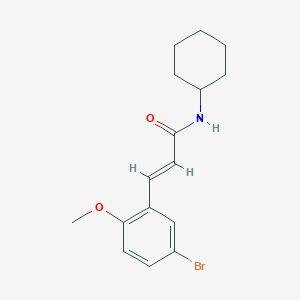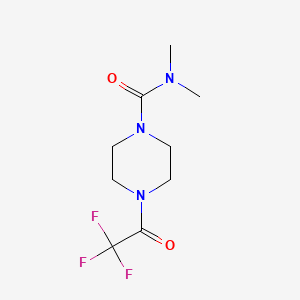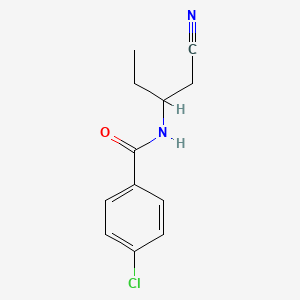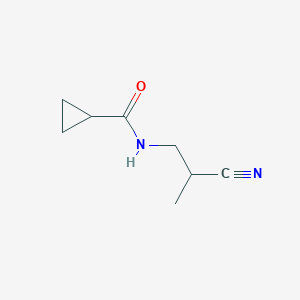
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide, also known as Br-MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Br-MPA is a small molecule that is used to modulate the activity of ion channels, which are critical for cellular communication and signaling.
Wirkmechanismus
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide modulates the activity of ion channels by binding to a specific site on the channel protein. This binding alters the conformation of the channel, leading to changes in ion permeability and cellular signaling. The exact mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide on ion channels is still under investigation, but it is believed to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has been shown to have several biochemical and physiological effects, including changes in calcium signaling, neuronal excitability, and smooth muscle contraction. It has also been shown to have anti-proliferative effects on cancer cells and to reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of cellular signaling pathways. However, one limitation is that 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide may have off-target effects on other ion channels or cellular processes, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide, including the development of more specific and potent analogs, investigation of its therapeutic potential in various diseases, and exploration of its effects on other cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide on ion channels and to identify potential side effects or limitations of its use in lab experiments.
In conclusion, 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide could lead to new insights into cellular signaling pathways and potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide involves the reaction of 5-bromo-2-methoxybenzoic acid with cyclohexylamine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The purity and identity of the product are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has been used in various scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been shown to modulate the activity of several ion channels, including TRPC5 and TRPC6, which are involved in calcium signaling and neuronal excitability. 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has also been shown to have potential therapeutic applications in diseases such as chronic pain, hypertension, and cancer.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-20-15-9-8-13(17)11-12(15)7-10-16(19)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYMUHTXGORIO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)



![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)


![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)